molecular formula C15H18N4O2S B2918160 N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-54-7

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2918160
CAS RN: 2034498-54-7
M. Wt: 318.4
InChI Key: NVAVDHVEZKEMNS-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Paliwal, and Bhandari (2017) describes the synthesis of imidazolidine derivatives of isonicotinamide, which include structures similar to N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were evaluated for their antimicrobial properties against bacteria such as Staphylococcus aureus and E. coli, fungi like Candida Albicans, and the Mycobacterium tuberculosis bacterium. The synthesized compounds showed significant activity against these strains, suggesting potential applications in developing antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Oxidative C-N Bond Formation

Research conducted by Huo, Tang, Xie, Wang, and Dong (2016) on the oxidative carbon-nitrogen bond formation involving 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones resulted in complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. This process, achieved under mild and metal-free conditions, indicates the utility of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in synthesizing complex heterocyclic compounds, potentially useful in pharmaceutical and material science applications (Huo et al., 2016).

Isozyme-Selective Heme Oxygenase Inhibitors

Vlahakis, Kinobe, Bowers, Brien, Nakatsu, and Szarek (2006) explored the synthesis and evaluation of several imidazole-dioxolane compounds, including structures resembling N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as novel inhibitors of heme oxygenase (HO). These compounds exhibited high selectivity for the HO-1 isozyme and could be instrumental in researching stress-induced conditions and diseases (Vlahakis et al., 2006).

Xanthine Oxidase Inhibitors

A study by Zhang, Zhang, Tu, Wu, Zhang, and Meng (2019) on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which share a structural motif with N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, identified these compounds as potent xanthine oxidase (XO) inhibitors. The findings suggest potential applications in treating diseases like gout or hyperuricemia by inhibiting XO activity, demonstrating the versatility of this chemical framework in medicinal chemistry (Zhang et al., 2019).

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(18-5-2-12-8-16-10-19-12)11-1-4-17-14(7-11)21-13-3-6-22-9-13/h1,4,7-8,10,13H,2-3,5-6,9H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAVDHVEZKEMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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